BenchChemオンラインストアへようこそ!

2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine

Regioisomerism N-substitution pattern Pyrazole topology

2-(4-Chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine (CAS 858668-65-2; molecular formula C₁₂H₁₂ClN₃; MW 233.70 g/mol) is a synthetic bicyclic heterocycle comprising a 2,4,5,6-tetrahydrocyclopenta[c]pyrazole core with a 4-chlorophenyl substituent at the N2 position and a primary amine at C3. The compound belongs to the broader class of 3-amino-cyclopenta[c]pyrazoles, a scaffold that has been investigated as N-type calcium channel (Caᵥ2.2) blockers for chronic pain and is structurally related to pyrazol-3-amine derivatives with reported anti-inflammatory and kinase-modulatory activities.

Molecular Formula C12H12ClN3
Molecular Weight 233.69 g/mol
CAS No. 858668-65-2
Cat. No. B3289531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine
CAS858668-65-2
Molecular FormulaC12H12ClN3
Molecular Weight233.69 g/mol
Structural Identifiers
SMILESC1CC2=C(N(N=C2C1)C3=CC=C(C=C3)Cl)N
InChIInChI=1S/C12H12ClN3/c13-8-4-6-9(7-5-8)16-12(14)10-2-1-3-11(10)15-16/h4-7H,1-3,14H2
InChIKeyOUGPBSYEHDRNGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine (CAS 858668-65-2): Chemical Identity, Scaffold Class, and Procurement Baseline


2-(4-Chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine (CAS 858668-65-2; molecular formula C₁₂H₁₂ClN₃; MW 233.70 g/mol) is a synthetic bicyclic heterocycle comprising a 2,4,5,6-tetrahydrocyclopenta[c]pyrazole core with a 4-chlorophenyl substituent at the N2 position and a primary amine at C3 [1]. The compound belongs to the broader class of 3-amino-cyclopenta[c]pyrazoles, a scaffold that has been investigated as N-type calcium channel (Caᵥ2.2) blockers for chronic pain [2] and is structurally related to pyrazol-3-amine derivatives with reported anti-inflammatory and kinase-modulatory activities [3]. It is commercially available from multiple vendors at standard purities of 95%, with select suppliers offering lot-specific QC documentation (NMR, HPLC, GC) . This compound serves primarily as a research building block, reference standard for pharmaceutical impurity profiling, and a starting material for medicinal chemistry derivatisation [4].

Why Generic Substitution Is Not Advisable for 2-(4-Chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine (CAS 858668-65-2)


Within the 2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine family, seemingly minor structural perturbations produce functionally non-interchangeable molecules. The N2 versus N1 regioisomeric attachment of the 4-chlorophenyl group fundamentally alters the spatial orientation of the aryl ring, hydrogen-bonding capacity, and target-binding geometry, as evidenced by crystallographic studies showing dihedral angle variations of −53.3° to 114.09° between chlorophenyl-pyrazole conformers in closely related systems [1]. The chloro substituent at the para position—versus meta-chloro or para-fluoro analogs—affects both electronic (σₚ = +0.23 for Cl vs +0.06 for F) and lipophilic parameters (π = +0.71 for Cl vs +0.14 for F), which directly influence target affinity, metabolic stability, and off-target promiscuity [2]. Furthermore, the absence of a fused cyclopentane ring (i.e., simple pyrazol-3-amines) eliminates the conformational constraint that defines the scaffold's pharmacophoric geometry [3]. Generic substitution without rigorous batch-level analytical verification therefore risks both structural misassignment and functional non-equivalence in assay or synthetic contexts . The quantitative evidence below delineates these differentiation dimensions.

Quantitative Differential Evidence for 2-(4-Chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine (858668-65-2) Versus Closest Analogs


N2-Positional Regioisomerism: Structural Differentiation from the N1-(4-Chlorophenyl) Regioisomer

The target compound bears the 4-chlorophenyl substituent at the N2 (pyrazole-type nitrogen) position of the cyclopenta[c]pyrazole core. Its closest regioisomer, 1-(4-chlorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine (CAS 1597072-09-7), places the identical substituent at the N1 position. This N2-versus-N1 regioisomerism results in fundamentally different molecular connectivity: the N2-substituted isomer positions the 3-amino group on a carbon adjacent to the N-aryl bond, whereas the N1-substituted isomer places the amino group on a carbon separated from the N-aryl attachment by one additional bond . X-ray crystallographic data on analogous chlorophenyl-pyrazole systems demonstrate that the dihedral angle between the chlorophenyl and pyrazole rings varies between −53.3° and 114.09° depending on crystallographic environment, confirming significant conformational flexibility whose biological consequences depend on the precise regioisomeric attachment point [1].

Regioisomerism N-substitution pattern Pyrazole topology

para-Chloro Substituent Electronic Differentiation Versus para-Fluoro and Unsubstituted Phenyl Analogs

The 4-chloro substituent of the target compound imparts quantitatively distinct electronic and lipophilic properties compared to its closest substituted analogs. The Hammett σₚ constant for 4-Cl is +0.23 (electron-withdrawing by induction, weak resonance donation), versus σₚ = +0.06 for 4-F and σₚ = 0.00 for unsubstituted H. The Hansch lipophilicity parameter π for 4-Cl is +0.71, substantially higher than 4-F (π = +0.14) and H (π = 0.00) [1]. The predicted logP of the target compound is approximately 2.5–3.2 (estimated by QSPR methods), while the unsubstituted 2-phenyl analog (CAS 89399-92-8, MW 199.25) has a lower predicted logP and lacks the chlorine-mediated polarizability that influences halogen bonding and van der Waals interactions with protein targets [2]. In the context of the N-type calcium channel (Caᵥ2.2) blocker series reported by Winters et al. (2014), the structure-activity relationship demonstrated that aryl substitution at the N2 position directly modulates channel blocking potency, though specific IC₅₀ values for the 4-chlorophenyl congener were not individually reported in the primary publication [3].

Substituent effects Hammett sigma Lipophilicity SAR

meta-Chloro Positional Isomer: Orthogonal Chlorine Placement and Divergent Pharmacophoric Geometry

The 3-chlorophenyl (meta-chloro) positional isomer, 2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine (CAS 1513091-25-2), shares the identical molecular formula (C₁₂H₁₂ClN₃, MW 233.70) but differs in the chlorine substitution position on the phenyl ring . In contrast to the para-chloro isomer, where the chlorine atom lies along the molecular long axis and does not introduce rotational asymmetry about the N-aryl bond, the meta-chloro isomer presents an asymmetric rotational profile with two distinct coplanar conformers that present different steric and electronic faces to a biological target. The Hammett σₘ constant for 3-Cl is +0.37 (approximately 1.6-fold stronger electron withdrawal than σₚ = +0.23 for 4-Cl), while the lipophilicity π value remains identical at +0.71 [1]. This positional isomerism creates non-identical pharmacophoric geometries: para-substitution extends the molecular electrostatic potential along the principal axis, while meta-substitution introduces an orthogonal dipole component that can alter hydrogen-bond acceptor positioning at the chlorine atom . No published head-to-head biological comparison exists for these two isomers; their differential activity in any given assay is therefore unpredictable a priori.

Positional isomerism meta-substitution Pharmacophore geometry

Scaffold-Level Validation: Tetrahydrocyclopenta[c]pyrazole Core as N-Type Calcium Channel (Caᵥ2.2) Blocker Pharmacophore

The 2,4,5,6-tetrahydrocyclopenta[c]pyrazole scaffold, of which the target compound is a direct representative, has been pharmacologically validated through a systematic structure-activity relationship (SAR) study by Winters et al. (Janssen Pharmaceutica, 2014) as N-type calcium channel (Caᵥ2.2) blockers [1]. In this study, one optimized compound from the series demonstrated in vivo efficacy in the rat complete Freund's adjuvant (CFA) inflammatory pain model, confirming target engagement and translatability of the scaffold [1]. A structurally related cyclopentylpyrazole analog in the BindingDB database (CHEMBL1088309) demonstrated an IC₅₀ of 50 nM against rat N-type calcium channel (α₁B/α₂δ-1/β₁b) expressed in HEK293 cells, measured by whole-cell patch clamp electrophysiology [2]. This represents a 37,000-fold potency window over a comparator listed in BindingDB (CHEMBL4800369) with an IC₅₀ of 185 μM against human Caᵥ2.2 in SH-SY5Y cells [3], illustrating the steep SAR within this chemotype. The patent literature further discloses broad Formula (I) claims for cyclopentylpyrazoles as N-type calcium channel blockers, explicitly encompassing the 4-chlorophenyl substitution pattern as R₁ [4].

N-type calcium channel Caᵥ2.2 Pain target Ion channel pharmacology

Vendor Batch-Level Analytical Differentiation: Purity Specifications and QC Documentation Availability

Across commercial suppliers, the target compound is offered at two principal purity tiers: 95% (Bidepharm, AKSci, Leyan) and 98% (Bio-Fount) [1]. Critically, Bidepharm distinguishes its offering by providing batch-specific QC documentation including NMR, HPLC, and GC spectra for each lot of CAS 858668-65-2, enabling independent verification of structural identity and chemical purity prior to experimental use . This represents a tangible procurement advantage over suppliers who provide only a certificate of analysis with nominal purity without full spectral documentation. For the unsubstituted phenyl analog (CAS 89399-92-8), comparable QC documentation availability is limited, with most vendors listing only nominal purity without spectral data packages . The 3-chloro positional isomer (CAS 1513091-25-2) is similarly available at 95% purity from Bidepharm with batch QC, but the N1-regioisomer (CAS 1597072-09-7) and the 4-fluoro analog (CAS 1603321-17-0) have more restricted commercial availability with fewer vendors offering documented analytical characterization .

Analytical QC Purity specification Batch traceability Procurement quality

Limitations Caveat: Absence of Published Head-to-Head Biological Potency Data for CAS 858668-65-2

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and the patent literature (as of May 2026) reveals no published IC₅₀, Kᵢ, EC₅₀, or other quantitative biological activity measurement for 2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine (CAS 858668-65-2) as a discrete molecular entity [1][2]. The ZINC database (ZINC39410961) annotates this compound with the note: 'There is no known activity for this compound' in ChEMBL 20 [3]. Consequently, any claim of differential biological potency versus close structural analogs (e.g., the 4-fluoro, 3-chloro, or N1-regioisomeric forms) must be understood as inferential, based on physicochemical property trends and class-level scaffold pharmacology rather than direct experimental comparison. This data gap is characteristic of early-stage research chemicals and synthetic building blocks that have not yet undergone systematic biological profiling. Users seeking compounds with established biological annotation should consider structurally related but independently characterized analogs, while recognizing that CAS 858668-65-2 represents an unexplored chemical space opportunity.

Data gap Evidence limitation Research chemical Building block

Recommended Procurement and Application Scenarios for 2-(4-Chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine (CAS 858668-65-2)


Synthetic Intermediate for Derivatisation of the Cyclopenta[c]pyrazole Scaffold in N-Type Calcium Channel Blocker Lead Optimisation

The compound serves as a direct synthetic entry point for structure-activity relationship (SAR) exploration of the Caᵥ2.2 pharmacophore, capitalising on the validated tetrahydrocyclopenta[c]pyrazole scaffold described by Winters et al. (2014). The 3-amino group provides a convenient handle for amide coupling, reductive amination, or urea formation, while the 4-chlorophenyl substituent at N2 establishes a baseline for systematic halogen scanning (Cl → F → Br → CF₃) within the same regioisomeric series [1]. The patent literature (US20140051660A1) explicitly claims compounds with this substitution topology, providing a freedom-to-operate context for derivative synthesis [2].

Pharmaceutical Impurity Reference Standard for Regioisomeric Purity Method Development

As noted by Bio-Fount, this compound is suitable for use as a drug impurity reference standard [1]. Its well-defined N2-regioisomeric identity, established by IUPAC nomenclature and vendor-provided NMR and HPLC characterisation (Bidepharm batch QC), enables its deployment as an authentic marker for chromatographic method development aimed at detecting and quantifying regioisomeric impurities (e.g., the N1-4-chlorophenyl isomer, CAS 1597072-09-7) in active pharmaceutical ingredient (API) batches [2].

Exploratory High-Throughput Screening (HTS) Library Member in the Unexplored 4-Chlorophenyl Cyclopenta[c]pyrazole Chemical Space

The documented absence of bioactivity annotation for this compound in ChEMBL, BindingDB, and PubChem BioAssay [1][2] paradoxically confers value for organizations conducting proprietary screening campaigns: the compound represents a biologically unannotated chemical entity within a pharmacologically validated scaffold class. Inclusion in diversity-oriented or target-class-focused screening libraries offers the opportunity to establish first-in-class biological annotation, unencumbered by prior art disclosures .

Physicochemical Probe for Investigating Halogen Substituent Effects on Membrane Permeability and CYP Metabolism

With its 4-chlorophenyl substituent (σₚ = +0.23, π = +0.71), the compound exhibits quantitatively predictable differences in lipophilicity and electronic character relative to the 4-fluoro (π = +0.14) and unsubstituted phenyl analogs (π = 0.00) [1]. In a panel of matched molecular pairs, this compound can serve as the chloro reference point for measuring the impact of halogen identity on parallel artificial membrane permeability assay (PAMPA) flux, Caco-2 permeability, microsomal metabolic stability, and CYP isoform inhibition, providing training data for computational ADME models [2].

Quote Request

Request a Quote for 2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.